molecular formula C20H27N3OS B4675491 N-(4-tert-butylcyclohexyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide

N-(4-tert-butylcyclohexyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide

Cat. No. B4675491
M. Wt: 357.5 g/mol
InChI Key: ZPCLYJYBZMBSTC-UHFFFAOYSA-N
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Description

N-(4-tert-butylcyclohexyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BCTC and is known for its ability to selectively block a specific type of ion channel called the transient receptor potential cation channel subfamily V member 1 (TRPV1).

Mechanism of Action

BCTC selectively blocks N-(4-tert-butylcyclohexyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide channels by binding to a specific site on the channel protein. N-(4-tert-butylcyclohexyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide channels are activated by various stimuli, including heat, capsaicin, and acid, and are responsible for transmitting pain signals to the brain. By blocking these channels, BCTC reduces the transmission of pain signals and provides pain relief.
Biochemical and Physiological Effects:
BCTC has been shown to have several biochemical and physiological effects. In animal models, BCTC has been shown to reduce pain sensitivity, inflammation, and itch. BCTC has also been shown to have antitumor effects in certain types of cancer cells. However, more research is needed to fully understand the effects of BCTC on the human body.

Advantages and Limitations for Lab Experiments

One advantage of using BCTC in lab experiments is its selectivity for N-(4-tert-butylcyclohexyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide channels. This allows researchers to specifically target these channels and study their function in various biological processes. However, one limitation of using BCTC is its potential off-target effects on other ion channels. This can lead to unintended consequences and affect the interpretation of experimental results.

Future Directions

There are several future directions for BCTC research. One area of interest is the development of more potent and selective N-(4-tert-butylcyclohexyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide channel blockers. Another area of interest is the investigation of BCTC's potential use in treating other conditions such as inflammation and cancer. Additionally, more research is needed to fully understand the effects of BCTC on the human body and to determine its safety and efficacy as a therapeutic agent.
In conclusion, BCTC is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications in pain management and other conditions. Its selectivity for N-(4-tert-butylcyclohexyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide channels makes it a valuable tool for studying the function of these channels in various biological processes. However, more research is needed to fully understand the effects of BCTC on the human body and to determine its safety and efficacy as a therapeutic agent.

Scientific Research Applications

BCTC has been extensively studied for its potential therapeutic applications in pain management. N-(4-tert-butylcyclohexyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide channels are known to play a critical role in nociception, and blocking these channels with BCTC has been shown to reduce pain sensation in animal models. BCTC has also been studied for its potential use in treating other conditions such as itch, inflammation, and cancer.

properties

IUPAC Name

N-(4-tert-butylcyclohexyl)-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3OS/c1-13-17(25-19(22-13)14-6-5-11-21-12-14)18(24)23-16-9-7-15(8-10-16)20(2,3)4/h5-6,11-12,15-16H,7-10H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCLYJYBZMBSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC3CCC(CC3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-tert-butylcyclohexyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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